molecular formula C7H6BrNO2S B15305624 Methyl (E)-3-(2-bromothiazol-4-yl)acrylate

Methyl (E)-3-(2-bromothiazol-4-yl)acrylate

Cat. No.: B15305624
M. Wt: 248.10 g/mol
InChI Key: WMCRFSMHPXFQLP-NSCUHMNNSA-N
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Description

Methyl (2E)-3-(2-bromo-1,3-thiazol-4-yl)prop-2-enoate is an organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2E)-3-(2-bromo-1,3-thiazol-4-yl)prop-2-enoate typically involves the following steps:

    Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.

    Bromination: The thiazole ring can be brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent.

    Esterification: The final step involves the esterification of the brominated thiazole with methyl acrylate under basic or acidic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the thiazole ring or the alkene moiety.

    Reduction: Reduction reactions can target the bromine atom or the double bond in the prop-2-enoate group.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could produce various thiazole derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential use in drug development due to its unique structural features.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of methyl (2E)-3-(2-bromo-1,3-thiazol-4-yl)prop-2-enoate depends on its specific application. In biological systems, it might interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and the thiazole ring are likely key functional groups involved in these interactions.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2E)-3-(2-chloro-1,3-thiazol-4-yl)prop-2-enoate
  • Methyl (2E)-3-(2-fluoro-1,3-thiazol-4-yl)prop-2-enoate
  • Methyl (2E)-3-(2-iodo-1,3-thiazol-4-yl)prop-2-enoate

Uniqueness

Methyl (2E)-3-(2-bromo-1,3-thiazol-4-yl)prop-2-enoate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine is a larger and more polarizable atom compared to chlorine or fluorine, which can lead to different interactions and properties.

Properties

Molecular Formula

C7H6BrNO2S

Molecular Weight

248.10 g/mol

IUPAC Name

methyl (E)-3-(2-bromo-1,3-thiazol-4-yl)prop-2-enoate

InChI

InChI=1S/C7H6BrNO2S/c1-11-6(10)3-2-5-4-12-7(8)9-5/h2-4H,1H3/b3-2+

InChI Key

WMCRFSMHPXFQLP-NSCUHMNNSA-N

Isomeric SMILES

COC(=O)/C=C/C1=CSC(=N1)Br

Canonical SMILES

COC(=O)C=CC1=CSC(=N1)Br

Origin of Product

United States

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